molecular formula C10H7NO3S B2417850 Methyl 2-formyl-1,3-benzothiazole-5-carboxylate CAS No. 1464826-43-4

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate

Cat. No. B2417850
CAS RN: 1464826-43-4
M. Wt: 221.23
InChI Key: QUSSPESQJOUOQC-UHFFFAOYSA-N
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Description

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate (MFBTC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological activities. MFBTC has shown promise in the fields of medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and fungi.

Advantages And Limitations For Lab Experiments

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has a high degree of selectivity and potency, making it an effective tool for studying various biological processes. However, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate also has limitations. It is toxic at high concentrations and may have off-target effects, making it important to use caution when working with this compound.

Future Directions

There are several future directions for research on Methyl 2-formyl-1,3-benzothiazole-5-carboxylate. One area of interest is the development of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate-based fluorescent probes for the detection of metal ions. Additionally, further studies are needed to fully elucidate the mechanism of action of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate and its potential applications in medicinal chemistry. Finally, the synthesis of novel Methyl 2-formyl-1,3-benzothiazole-5-carboxylate derivatives may lead to the discovery of new compounds with even greater biological activity.

Synthesis Methods

The synthesis of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate can be achieved through a multi-step process involving the reaction of 2-aminobenzenethiol with glyoxylic acid, followed by the addition of methyl iodide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has also been used as a building block in the synthesis of various organic compounds, including heterocycles and polymers. Additionally, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

methyl 2-formyl-1,3-benzothiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(5-12)15-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSSPESQJOUOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate

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